![molecular formula C29H31FN6O2S B2383343 (4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone CAS No. 441721-13-7](/img/structure/B2383343.png)

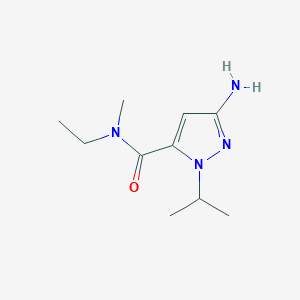

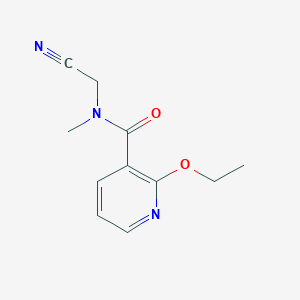

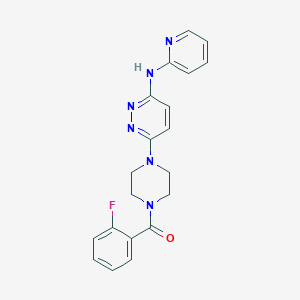

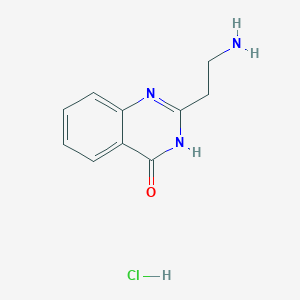

(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound was synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . Another compound was obtained via aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various analytical techniques such as elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . The product is often purified by crystallization from 96% ethanol .Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and involve multiple steps. For instance, the synthesis of a related compound involved a four-step protocol, including aminomethylation reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance,(4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL has a molecular weight of 244.7 and is a white to yellow solid. It is stored at 2-8°C .

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which share a similar structure to your compound, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory properties . This suggests that your compound, which shares a similar structure, may also have potential anti-inflammatory applications.

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . This suggests that your compound could potentially be used in cancer research or treatment.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that your compound could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . This suggests that your compound could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that your compound could potentially be used in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have been found to possess antimalarial activity . This suggests that your compound could potentially be used in the treatment of malaria.

Anticholinesterase Activities

Indole derivatives have been found to possess anticholinesterase activities . This suggests that your compound could potentially be used in the treatment of diseases that involve the cholinergic system, such as Alzheimer’s disease.

Mécanisme D'action

While the exact mechanism of action for this compound is not specified, similar compounds have shown to bind to specific receptors. For example, a new CB1 inverse agonist was generated from the class of benzhydryl piperazine analogs. This compound binds to CB1 more selectively than cannabinoid receptor type 2 .

Safety and Hazards

Orientations Futures

The future directions for research on this compound could involve the optimization of molecular properties, such as the polar surface area and hydrophilicity, to reduce the central activity observed with similar compounds . Additionally, the development of peripherally active CB1 inverse agonists with fewer side effects is a promising area of research .

Propriétés

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidin-6-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31FN6O2S/c1-20-25-27(35-15-11-33(12-16-35)23-7-9-24(38-2)10-8-23)31-19-32-28(25)39-26(20)29(37)36-17-13-34(14-18-36)22-5-3-21(30)4-6-22/h3-10,19H,11-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWLEPHQRCIQNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31FN6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2383260.png)

![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)

![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2383272.png)

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}furan-2-carboxamide](/img/structure/B2383277.png)

![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2383280.png)

![7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383282.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383283.png)